
Keto-Deoxy-Nonulonic acid
Overview
Description
1,1,3,3-Tetramethoxypropane (CAS 102-52-3) is a methoxy-substituted acetal with the molecular formula C₇H₁₆O₄ and a molecular weight of 164.20 g/mol . It is a colorless to pale yellow liquid with a boiling point reported variably as 78°C (TCI America™) and 183°C (Angene SDS), a discrepancy that may arise from differences in measurement conditions or typographical errors . This compound is also known as malonaldehyde bis(dimethyl acetal) due to its role as a precursor to malondialdehyde (MDA), a biomarker for lipid peroxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid can be achieved through a multi-step process. One notable method involves the conversion of enantiopure cis-1,2-dihydrocatechol, obtained by microbial oxidation of chlorobenzene, into the target compound via a ten-step reaction sequence . This process includes several key steps such as oxidation, reduction, and protection-deprotection cycles to achieve the desired stereochemistry and functional groups.
Industrial Production Methods
Industrial production methods for 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to enhance yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can target the carbonyl groups to form alcohols.
Substitution: Functional groups in the molecule can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohol derivatives
Scientific Research Applications
Biochemical Properties and Synthesis
KDN is structurally related to other sialic acids, such as N-acetylneuraminic acid (Neu5Ac). It is synthesized from phosphoenolpyruvate (PEP) and N-acetylmannosamine 6-phosphate (ManNAc-6-P) through enzymatic reactions catalyzed by Neu5Ac-9-P synthase. Studies have shown that mutations in this enzyme can affect KDN production, indicating its importance in metabolic pathways related to sialic acids .
Role in Microbial Pathogenesis
KDN has been identified as a critical component of the capsular polysaccharides (CPS) produced by certain bacterial strains, such as Serratia marcescens. These CPS contribute to the virulence of these bacteria by enhancing their ability to evade host immune responses. Research has demonstrated that KDN is the predominant sialic acid in the CPS of specific clinical isolates, suggesting its role in infection dynamics .
Table 1: KDN Presence in Bacterial Strains
Bacterial Strain | Predominant Sialic Acid |
---|---|
Serratia marcescens | This compound |
Escherichia coli | N-acetylneuraminic Acid |
Neisseria meningitidis | This compound |
Implications in Cancer Research
KDN has been implicated in cancer biology, particularly ovarian cancer. Studies have reported elevated levels of free KDN in ovarian tumors and ascites fluid from cancer patients. This elevation suggests that KDN may serve as a biomarker for ovarian cancer diagnosis and progression . The presence of KDN in fetal tissues also raises questions about its role during development and potential implications for understanding tumorigenesis.
Therapeutic Potential
Given its involvement in microbial virulence and cancer biology, KDN presents potential therapeutic avenues:
- Vaccine Development : Targeting KDN-containing CPS may enhance vaccine efficacy against certain bacterial infections.
- Cancer Diagnostics : Monitoring KDN levels could lead to advances in non-invasive cancer diagnostics.
- Glycan-based Therapies : Exploring KDN's interactions with immune cells may lead to novel glycan-based therapies aimed at modulating immune responses.
Case Studies and Research Findings
Several studies have highlighted the significance of KDN:
- A study on Serratia marcescens demonstrated that mutations affecting KDN synthesis significantly reduced the virulence of bacterial strains in animal models, indicating its essential role in pathogenesis .
- Research identifying free KDN in human tissues has opened new avenues for understanding its biological functions and potential roles as a therapeutic target .
Mechanism of Action
The mechanism by which 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to cell surface receptors, influencing cell adhesion and signaling pathways. This interaction can modulate immune responses and affect the behavior of cancer cells, making it a target for therapeutic interventions .
Comparison with Similar Compounds
1,1,3,3-Tetraethoxypropane (CAS 122-31-6)
Molecular Formula: C₉H₂₀O₄ Molecular Weight: 192.25 g/mol Boiling Point: Not explicitly stated in evidence, but ethoxy groups generally confer higher boiling points than methoxy analogs.
Key Differences:
- Structural Variation : Replacing methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) groups increases steric bulk and hydrophobicity.
- Applications : Like its methoxy counterpart, it hydrolyzes to MDA but is less commonly used due to slower reaction kinetics under acidic conditions .
- Purity : Available at ≥96% purity , though its use is more niche compared to 1,1,3,3-tetramethoxypropane .
1,1,3,3-Tetraethoxypropane-1,3-d₂ (Deuterated Analog)
Molecular Formula : C₉H₁₈O₄D₂
Molecular Weight : ~196.27 g/mol (estimated)
Key Differences:
- Isotopic Labeling : Incorporation of deuterium atoms enhances stability and reduces reaction rates, making it valuable for tracing molecular pathways in isotopic studies .
- Applications : Used to synthesize malondialdehyde-1,2,3-¹⁴C₃ , enabling precise tracking in metabolic and pharmacokinetic research .
Data Table: Comparative Analysis
Research Findings and Reactivity Insights
- Acid Hydrolysis : 1,1,3,3-Tetramethoxypropane hydrolyzes rapidly under acidic conditions (1% H₂SO₄, 2 hours) to yield MDA, while ethoxy analogs require longer reaction times .
- Stability : Deuterated derivatives exhibit enhanced thermal and chemical stability due to kinetic isotope effects, making them preferable in long-term tracer studies .
- Analytical Use : In lipid peroxidation assays, 1,1,3,3-tetramethoxypropane-derived MDA standards show linear correlation (R² > 0.99) with absorbance at 532 nm, ensuring assay reliability .
Biological Activity
Keto-Deoxy-Nonulonic Acid (KDN), chemically known as 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid, is a sialic acid derivative that plays significant roles in various biological processes. This article explores the biological activity of KDN, focusing on its synthesis, occurrence in different organisms, and implications in host-pathogen interactions.
Synthesis and Occurrence
KDN is synthesized through enzymatic pathways involving specific synthases. The human Neu5Ac-9-P synthase is capable of catalyzing the formation of both KDN-9-P and Neu5Ac-9-P from phosphoenolpyruvate (PEP) and sugar substrates, such as N-acetylmannosamine 6-phosphate (ManNAc-6-P) . This enzymatic activity highlights the biochemical versatility of KDN in mammalian systems.
KDN has been detected in various biological contexts, including glycoproteins and glycolipids from rat tissues and human lung cancer cell lines. Advanced techniques such as high-performance liquid chromatography (HPLC) have confirmed the presence of KDN residues, indicating its relevance in mammalian biology . Moreover, KDN is predominantly found in certain strains of bacteria, particularly Serratia marcescens, where it contributes to the composition of capsular polysaccharides (CPS) .
Biological Functions
1. Role in Pathogenesis:
KDN's presence in bacterial capsules enhances virulence by providing a mechanism for evading host immune responses. For instance, strains of S. marcescens producing KDN exhibited increased resistance to phagocytosis by immune cells, facilitating bacterial survival during infections . The capsule's composition, including KDN, significantly influences the strain's ability to colonize organs such as the spleen and liver during bloodstream infections .
2. Interaction with Host Immune System:
KDN's structural similarity to other sialic acids allows it to mimic host glycoproteins, aiding bacteria in escaping immune detection. This mimicry can lead to reduced opsonization and phagocytosis by macrophages, which is critical for bacterial persistence in host tissues .
Research Findings
Recent studies have highlighted the importance of KDN in various experimental models:
- Capsule-dependent Virulence: In murine models of bacteremia, strains with KDN-rich capsules demonstrated significantly higher survival rates compared to acapsular mutants. This suggests that KDN plays a crucial role in enhancing bacterial fitness during systemic infections .
- Immunological Evasion: Disruption of genes responsible for KDN biosynthesis resulted in increased susceptibility to phagocytosis, indicating that KDN contributes to the protective effects of CPS against host immune mechanisms .
Case Studies
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting KDN in biological samples?
KDN is commonly detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. For example, in fungal cell wall degradation studies, KDN and related sialic acids were quantified with signal intensities of ~8,700 cps in infrared (IR)-treated samples using LC-MS/MS . Validation should include spiked recovery tests and comparison with internal standards (e.g., deuterated analogs) to ensure accuracy.
Q. How can researchers quantify KDN concentrations in heterogeneous biological matrices?
Quantification requires normalization to tissue weight or protein content. Geometric means or median values are preferred for skewed data distributions, as seen in biomarker studies of similar acids like 7-ketodeoxycholic acid, where geometric means reduced variability caused by outliers . Calibration curves should span expected physiological ranges (e.g., 0.1–100 µM), with limits of detection (LOD) validated via signal-to-noise ratios ≥3.
Q. What functional roles does KDN play in biological systems?
KDN protects oligo/polysialic acid chains from exosialidase cleavage and is implicated in egg activation in salmonid fish. Functional studies often involve enzymatic assays (e.g., sialidase resistance tests) and genetic knockdown models to assess phenotypic changes .
Advanced Research Questions
Q. How should experimental designs be structured to investigate KDN’s role in cell signaling pathways?
- Hypothesis-driven design : Compare wild-type vs. KDN-deficient models (e.g., CRISPR/Cas9 knockouts) using transcriptomic/proteomic profiling.
- Controls : Include sialic acid analogs (e.g., N-acetylneuraminic acid) to isolate KDN-specific effects.
- Dose-response : Test physiological KDN concentrations (e.g., 10–100 nM) in in vitro assays .
Q. How can contradictory data on KDN’s abundance in different tissue types be resolved?
Contradictions may arise from methodological variability (e.g., extraction efficiency, ionization suppression in MS). A 2024 study resolved discrepancies by standardizing protocols: IR-treated plant samples showed 8,700 cps KDN, while untreated (IS) samples had undetectable levels, highlighting context-dependent expression . Meta-analyses should account for technical variability using metrics like intraclass correlation coefficients (ICC >0.7 indicates acceptable reproducibility) .
Q. What challenges arise in synthesizing KDN derivatives for structure-activity studies?
Key challenges include:
- Stereochemical control : Ensuring correct configuration at C5 and C9 positions during chemical synthesis.
- Stability : KDN’s ketone group is prone to degradation under acidic conditions; use lyophilization and inert atmospheres for storage.
- Isotopic labeling : Deuterated analogs (e.g., Nonanoic-2,2-d2 acid) require stringent purity checks (≥98 atom% D) for tracer studies .
Q. How can researchers address reproducibility issues in KDN-related biomarker studies?
- Pre-analytical factors : Standardize biospecimen collection (e.g., immediate freezing at −80°C to prevent degradation).
- Analytical rigor : Report coefficients of variation (CV% WS <15% for within-study precision) and use multiplex assays to cross-validate results .
- Data transparency : Share raw MS spectra and processing parameters in repositories like MetaboLights.
Q. What advanced techniques are used to characterize KDN’s interactions with sialidases?
Properties
IUPAC Name |
(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLHXKNIYJWAW-QBTAGHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661882 | |
Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153666-19-4 | |
Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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